3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions usually include the use of solvents like dimethylformamide (DMF) and temperatures around 120°C under microwave irradiation . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups to the phenyl ring.
Scientific Research Applications
3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Another isoxazole derivative with similar structural features but different fluorine atom positions.
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid: A related compound with only one fluorine atom on the phenyl ring.
Uniqueness
3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid is unique due to the specific positioning of the two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H5F2NO3 |
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Molecular Weight |
225.15 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |
InChI Key |
RKCMVCXVTDRUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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